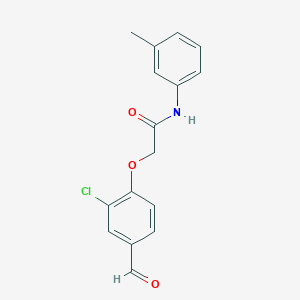
2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide, also known as CFMAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CFMAC belongs to the class of amide compounds and is synthesized through a multi-step process involving various reagents and solvents.
Wirkmechanismus
The exact mechanism of action of 2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. 2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. 2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide also inhibits the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and physiological effects:
2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain in animal models of inflammation and arthritis. 2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide has also been shown to reduce fever in animal models of fever. In addition, 2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide has several advantages for lab experiments, including its ability to inhibit inflammation and cancer cell growth, as well as its ease of synthesis. However, there are also some limitations to using 2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide in lab experiments, such as its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide, including its potential use as a therapeutic agent for various diseases, such as cancer and inflammation. Further studies are needed to fully understand the mechanism of action of 2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide and its potential side effects. In addition, the development of new synthesis methods for 2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide could lead to the production of more potent and effective derivatives of the compound.
Synthesemethoden
The synthesis of 2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide involves a multi-step process that begins with the reaction of 2-chloro-4-formylphenol with 3-methylaniline in the presence of a base to form 2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide. The reaction is carried out in a solvent, such as ethanol or methanol, at a specific temperature and for a specific time. The product is then purified through various techniques, such as recrystallization or column chromatography, to obtain a pure form of 2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide has been extensively studied for its potential therapeutic properties in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. 2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide has also been investigated for its potential use as an anti-cancer agent due to its ability to inhibit cancer cell growth and induce apoptosis.
Eigenschaften
IUPAC Name |
2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11-3-2-4-13(7-11)18-16(20)10-21-15-6-5-12(9-19)8-14(15)17/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANOPLVRRCDWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

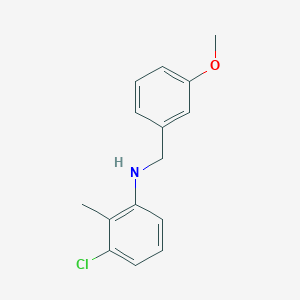
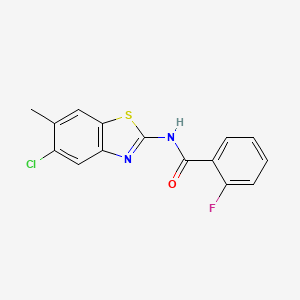
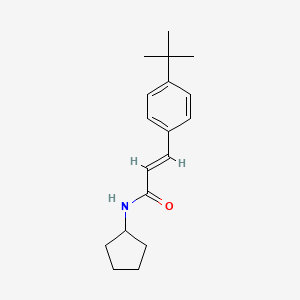
![6-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5885026.png)
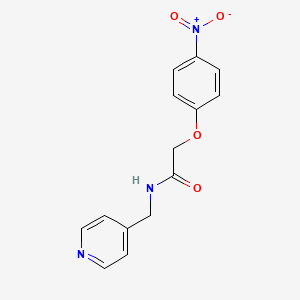
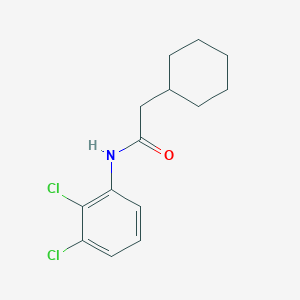
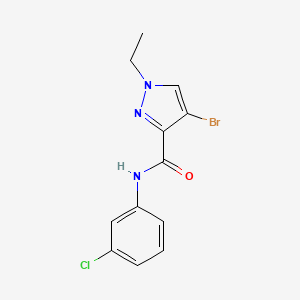
![ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5885048.png)

![3-(allyloxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5885070.png)
![5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5885078.png)
![1-(4-fluorophenyl)-4-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B5885081.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5885082.png)
